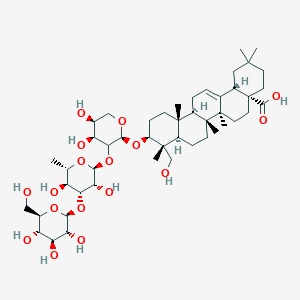
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Descripción general
Descripción
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is a sixteen-membered macrolide diolide, a type of natural product isolated from various fungi. It is known for its pronounced anthelmintic properties and moderate antifungal activity. This compound has been found in fungi such as Byssochlamys nivea, Stemphylium radicinum, Alternaria alternata, Drechslera avenae, and Phoma species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The stereoselective total synthesis of pyrenophorol involves multiple steps. One efficient method starts from commercially available (S)-ethyl lactate. The synthesis includes key steps such as oxidation-reduction protocols and cyclodimerization under Mitsunobu reaction conditions . Another method involves the use of enantiomerically pure propylene oxide, prepared by hydrolytic kinetic resolution, followed by cross-metathesis and intermolecular Mitsunobu cyclization .
Industrial Production Methods: While specific industrial production methods for pyrenophorol are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of commercially available starting materials and efficient reaction conditions suggests that industrial synthesis could be feasible with optimization.
Análisis De Reacciones Químicas
Types of Reactions: (3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to pyrenophorin, an oxidation product.
Reduction: Potential reduction of functional groups within the molecule.
Substitution: Possible substitution reactions at reactive sites.
Common Reagents and Conditions:
Oxidation: Reagents such as oxidizing agents (e.g., potassium permanganate) under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the reaction site.
Major Products:
Oxidation: Pyrenophorin.
Reduction: Reduced derivatives of pyrenophorol.
Substitution: Substituted pyrenophorol derivatives.
Aplicaciones Científicas De Investigación
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione has been a subject of interest in various scientific fields:
Chemistry: Used as a model compound for studying macrolide synthesis and stereoselective reactions.
Biology: Investigated for its role in fungal pathogenesis and plant-fungal interactions.
Industry: Potential use as a lead compound for developing biopesticides or plant growth regulators.
Mecanismo De Acción
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione exerts its effects primarily as a phytotoxin, affecting plant growth and development. It impacts plant hormone signaling pathways, gene expression regulation, and cellular processes related to plant defense responses. Researchers have utilized pyrenophorol to study fungal pathogenesis and plant disease development .
Comparación Con Compuestos Similares
Pyrenophorin: An oxidation product of pyrenophorol, also a sixteen-membered macrolide diolide with similar biological activities.
Tetrahydropyrenophorol: A reduced form of pyrenophorol.
Vermiculin: Another macrolide diolide with antifungal and phytotoxic properties.
Uniqueness: (3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione is unique due to its specific stereochemistry and pronounced anthelmintic properties. Its moderate antifungal activity and role as a phytotoxin make it a valuable compound for studying plant-fungal interactions and developing agricultural applications .
Propiedades
IUPAC Name |
(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7-,10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNDQOKFICJGL-XOHWUJONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC(=O)/C=C\C(CCC(OC(=O)/C=C\C(CC1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155326-45-7 | |
| Record name | Helmidiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155326457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[({[2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B241954.png)
![N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine](/img/structure/B241955.png)
![N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine](/img/structure/B241958.png)
![3-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B241959.png)

![Ethyl 2-({[5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B241967.png)
![7-methyl-10-[3-(4-morpholinyl)propyl]-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B242010.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242018.png)

![5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one](/img/structure/B242032.png)
![3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B242033.png)

![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B242045.png)
![N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B242046.png)
